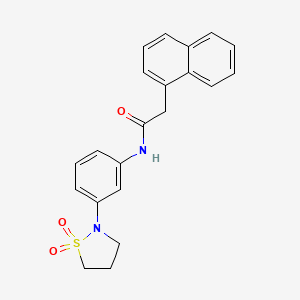

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-21(14-17-8-3-7-16-6-1-2-11-20(16)17)22-18-9-4-10-19(15-18)23-12-5-13-27(23,25)26/h1-4,6-11,15H,5,12-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFSNXLPSQAFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. The isothiazolidine moiety contributes significantly to the biological activity of the compound. Recent advancements in green chemistry have facilitated the synthesis of such compounds using environmentally friendly methods, which enhance the efficiency and yield of the desired products .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiazole and naphthalene rings have demonstrated significant antibacterial and antifungal activities. In particular:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, certain naphthalene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : The same classes of compounds have also been tested against fungi such as Candida albicans, with promising results indicating substantial antifungal properties .

Cytotoxicity and Anticancer Activity

Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. The presence of both the isothiazolidine and naphthalene moieties appears crucial for enhancing its anticancer potential. For instance:

- Cytotoxic Studies : Compounds within similar structural frameworks have exhibited cytotoxicity against cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), with IC50 values indicating effective inhibition at low concentrations .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Protein Interaction : Docking studies suggest that the compound may interact with specific protein targets involved in cell signaling pathways, potentially inhibiting their activity, which is critical for cancer cell proliferation .

- Reactive Oxygen Species (ROS) : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

Scientific Research Applications

Medicinal Chemistry

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models.

- Anticancer Properties : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key enzymes like Cyclin-dependent kinase 2 (CDK2) . It has shown promising results in vitro against various cancer cell lines.

Biological Studies

The compound serves as a biochemical probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets enables researchers to explore mechanisms of action related to disease processes:

- Antioxidant Activity : It has demonstrated the capability to scavenge free radicals, thereby reducing oxidative stress within cells.

Material Science

In addition to biological applications, this compound is being utilized in the development of new materials. Its unique structural characteristics make it suitable for creating polymers and coatings with specific properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Family

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Core Differences : Replaces the isothiazolidine dioxide with chloro and fluoro substituents on the phenyl ring.

- Impact : The halogenated phenyl group reduces electron density compared to the electron-withdrawing sulfone group, altering solubility and receptor affinity. Molecular weight is lower (~327.7 g/mol vs. estimated ~385 g/mol for the target compound).

- Applications : Halogenated acetamides are often explored for antimicrobial or anticancer activity, though specific data for this compound are unavailable .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Core Differences : Features a triazole ring instead of isothiazolidine dioxide, linked via an ether bond to naphthalene.

- Synthesis: Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes.

- Spectroscopy : IR shows C=O stretch at 1671 cm⁻¹, comparable to acetamides. HRMS confirms molecular weight (404.1359 g/mol) .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

Non-Acetamide Analogues: Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide

- Core Differences : Replaces acetamide with a phthalimide ring (isoindole-1,3-dione).

- Applications : Used in polyimide synthesis due to thermal stability. The chloro substituent aids in polymerization reactivity.

- Comparison : The phthalimide ring is more planar and electron-deficient than the acetamide-isothiazolidine system, favoring π-π stacking in materials science .

Substituent Effects on Properties

Spectroscopic and Electronic Comparisons

- IR Spectroscopy : Acetamide C=O stretches (1671–1682 cm⁻¹) are consistent across analogues. Sulfone groups (target compound) exhibit S=O stretches near 1300–1250 cm⁻¹, absent in triazole or phthalimide derivatives.

- NMR : The target compound’s isothiazolidine protons would resonate downfield (δ 3.5–4.5 ppm) due to sulfone electron withdrawal, contrasting with triazole protons (δ 7.0–8.5 ppm) .

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathway : A common approach involves coupling naphthalen-1-ylacetyl chloride with substituted aniline derivatives (e.g., 3-amino-substituted isothiazolidinone) in dichloromethane (DCM) using triethylamine (TEA) as a base at 273 K for 3 hours. Post-reaction, the product is extracted, washed with NaHCO₃, and crystallized from toluene .

- Critical Parameters : Temperature control (<273 K) minimizes side reactions, while TEA neutralizes HCl byproducts. Solvent choice (e.g., toluene for crystallization) affects purity and crystal quality. Yield typically ranges 60–75% under optimized conditions .

Q. Q2. How are structural features (e.g., dihedral angles, hydrogen bonding) characterized for this compound, and what tools are essential?

Methodological Answer:

- X-ray Crystallography : The dihedral angle between the naphthalene ring and substituted phenyl group (60.5° ± 0.8°) is critical for steric interactions. Hydrogen bonds (N–H···O) stabilize the crystal lattice, with bond lengths of 2.03–2.12 Å .

- Spectroscopy : IR confirms amide C=O stretches (~1671 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 7.20–8.40 ppm) and NH signals (δ ~10.79 ppm) .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., quantum chemical calculations) predict reactivity or optimize synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Tools like density functional theory (DFT) model transition states and activation energies for key steps (e.g., amide bond formation). ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .

- Electronic Effects : Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites. For example, the electron-deficient isothiazolidinone ring directs substitution reactions .

Q. Q4. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization : Control variables like cell line (e.g., HeLa vs. HEK293), solvent (DMSO concentration ≤0.1%), and exposure time (24–72 hr). For example, IC₅₀ discrepancies in antiproliferative assays may stem from mitochondrial toxicity vs. target-specific effects .

- SAR Analysis : Compare analogs (e.g., nitro vs. methoxy substituents) to identify critical functional groups. The naphthalene moiety enhances lipophilicity, improving membrane permeability but potentially increasing off-target effects .

Q. Q5. How do crystal packing interactions (e.g., hydrogen bonds, π-stacking) influence physicochemical properties like solubility or stability?

Methodological Answer:

- Hydrogen Bond Networks : N–H···O bonds (2.03 Å) in the crystal lattice reduce solubility in polar solvents (e.g., water) but enhance thermal stability (melting point ~421 K) .

- π-Stacking : Parallel-displaced stacking of naphthalene rings (3.8 Å spacing) contributes to low aqueous solubility (<1 mg/mL), necessitating formulation with surfactants (e.g., Tween-80) for in vivo studies .

Methodological Recommendations

- Synthesis : Use Schlenk techniques for moisture-sensitive steps (e.g., acyl chloride handling).

- Characterization : Pair SC-XRD with solid-state NMR to resolve polymorphic variations.

- Biological Testing : Include positive controls (e.g., doxorubicin) and validate targets via knockouts (CRISPR/Cas9).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.